molecular formula C21H19NO3 B11232254 8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11232254
M. Wt: 333.4 g/mol
InChI Key: RUBRJNIDRZTKDB-UHFFFAOYSA-N
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Description

8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxepine core, which is a bicyclic structure containing both benzene and dioxepine rings, and is substituted with a naphthyl group and a carboxamide group.

Preparation Methods

The synthesis of 8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxepine core, followed by the introduction of the naphthyl group and the carboxamide functionality. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified versions of the original compound with different functional groups.

Scientific Research Applications

8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

8-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C21H19NO3/c1-14-12-19-20(25-11-5-10-24-19)13-17(14)21(23)22-18-9-4-7-15-6-2-3-8-16(15)18/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,22,23)

InChI Key

RUBRJNIDRZTKDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)NC3=CC=CC4=CC=CC=C43)OCCCO2

Origin of Product

United States

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